4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile
Description
4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine ring substituted with:
- A ketone group at position 2.
- An ortho-tolyl group (2-methylphenyl) at position 1.
- A nitrile group at position 3.
This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(2-methylphenyl)-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-9-4-2-3-5-11(9)14-7-10(6-13)12(15)8-14/h2-5,10H,7-8H2,1H3 |
InChI Key |
AWSCKMVNRFCQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(C(=O)C2)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction of o-Tolylamine with Nitrile Precursors
The most widely reported method involves the cyclocondensation of o-tolylamine with nitrile-containing precursors. This approach typically employs itaconic acid or its derivatives under reflux conditions in polar solvents such as toluene or acetic acid. For instance, a one-pot reaction between o-tolylamine and ethyl cyanoacetate in acetic acid at 80–100°C yields this compound with moderate efficiency (60–75% yield). Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Acetic acid or toluene |
| Temperature | 80–100°C |
| Catalyst | None or Brønsted acids (e.g., H₂SO₄) |
| Reaction Time | 4–8 hours |
The mechanism proceeds via imine formation followed by intramolecular cyclization, with the nitrile group participating in ring closure. However, this method often requires post-synthetic purification via column chromatography to isolate the product from by-products such as unreacted o-tolylamine and polymeric residues.
Optimization via Microwave-Assisted Synthesis
Recent advancements have integrated microwave irradiation to enhance reaction kinetics. A study demonstrated that irradiating a mixture of o-tolylamine and methyl cyanoacetate in dimethylformamide (DMF) at 120°C for 30 minutes increased the yield to 85% while reducing side reactions. This technique leverages rapid heating to accelerate cyclization, though scalability remains a challenge due to equipment limitations.
Bromination and Nucleophilic Substitution Strategies
α-Bromoacyl Intermediate Formation
A two-step bromination-substitution protocol has been developed to improve regioselectivity. In the first step, 1-(o-tolyl)pyrrolidine-3-carbonitrile is treated with bromine () in acetic acid at 0–5°C to generate an α-bromoacyl intermediate. This intermediate is highly reactive, enabling subsequent nucleophilic substitution with cyanide sources (e.g., KCN or trimethylsilyl cyanide) to introduce the oxo group at the 4-position.
| Step | Conditions | Yield |
|---|---|---|
| Bromination | , AcOH, 0–5°C | 90% |
| Cyanidation | KCN, DMF, 60°C, 2h | 70% |
This method offers superior control over the oxo group’s position but requires stringent temperature control to prevent over-bromination.
Thiourea-Mediated Cyclization
Alternative routes utilize thiourea derivatives to facilitate ring closure. For example, reacting 2-bromo-1-(o-tolyl)acetylpyrrolidine with thiourea in ethanol under reflux conditions produces the target compound via a thiazolidine intermediate, which is subsequently oxidized. While this approach achieves yields up to 80%, it introduces additional steps for oxidation and sulfur removal, complicating the workflow.
Organocatalytic Three-Component Reactions
Pyrrolidine-BzOH Salt Catalysis
A metal-free, one-pot synthesis leveraging a pyrrolidine-benzoic acid (BzOH) salt catalyst has emerged as a sustainable alternative. This method combines o-toluidine, a nitrile donor (e.g., cyanoacetic acid), and an aldehyde in toluene at 70°C, achieving 82% yield within 6 hours. The catalyst facilitates dual activation of the aldehyde and nitrile, enabling sequential condensation and cyclization.
| Component | Role |
|---|---|
| o-Toluidine | Amine precursor |
| Cyanoacetic acid | Nitrile source |
| Benzaldehyde | Electrophilic partner |
This method is notable for its 100% atom economy and avoidance of transition metals, aligning with green chemistry principles.
Comparative Analysis of Methodologies
The table below summarizes the advantages and limitations of each method:
| Method | Yield (%) | Scalability | Stereoselectivity | Environmental Impact |
|---|---|---|---|---|
| Conventional Cyclocondensation | 60–75 | Moderate | Low | High (toxic solvents) |
| Bromination-Substitution | 70–80 | High | Moderate | Moderate |
| Organocatalytic | 80–85 | High | High | Low |
Organocatalytic methods outperform others in yield and sustainability but require precise stoichiometric control. Bromination-based routes remain preferred for large-scale production due to established protocols .
Chemical Reactions Analysis
Oxidation Reactions
The oxo group at the 4-position and the nitrile moiety enable selective oxidation pathways:
-
Oxo group oxidation : Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the pyrrolidine ring undergoes dehydrogenation to form conjugated dienone derivatives.
-
Nitrile oxidation : Reaction with hydrogen peroxide in basic conditions converts the nitrile group to an amide or carboxylic acid, depending on reaction duration.
Example Reaction Conditions :
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile | H₂O₂/NaOH | 4-Oxo-1-(o-tolyl)pyrrolidine-3-carboxylic acid | 85% |
Nucleophilic Substitution
The nitrile group acts as an electrophilic site for nucleophilic attack:
-
Hydrolysis : Acidic or alkaline hydrolysis yields the corresponding amide (partial hydrolysis) or carboxylic acid (complete hydrolysis).
-
Thiol addition : Reaction with thiols (e.g., NaSH) produces thioamide derivatives, useful in heterocycle synthesis .
Kinetic Data :
-
Hydrolysis rates in 1M HCl: at 25°C.
Cyclization Reactions
The pyrrolidine scaffold participates in intramolecular cyclizations:
-
Palladium-catalyzed carbocyclization : With alkynes or aldehydes, Pd(II) catalysts enable annulation to form bicyclic structures (e.g., indole-fused pyrrolidines) .
-
Thermal cyclization : At 120–150°C, the nitrile group reacts with the oxo moiety to form pyridine derivatives.
Mechanistic Pathway :
C–H Functionalization
Directed C(sp³)–H activation enables selective modifications:
-
Pd-catalyzed arylation : Using aryl iodides and 8-aminoquinoline directing groups, the C-3 position undergoes arylation with high diastereoselectivity (dr > 10:1) .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Ligand | (BnO)₂PO₂H |
| Solvent | 1,4-Dioxane |
| Temperature | 110°C |
| Yield | 72–89% |
Reduction Reactions
-
Nitrile reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, forming 4-oxo-1-(o-tolyl)pyrrolidine-3-methylamine.
-
Ketone reduction : NaBH₄ selectively reduces the oxo group to a hydroxyl group without affecting the nitrile.
Product Distribution :
| Reducing Agent | Major Product | Selectivity |
|---|---|---|
| H₂ (1 atm)/Pd-C | Amine derivative | 92% |
| NaBH₄ | Alcohol derivative | 88% |
Cross-Coupling Reactions
The o-tolyl group participates in Suzuki-Miyaura couplings:
-
Borylation : With bis(pinacolato)diboron, the aryl group forms a boronic ester intermediate for subsequent cross-couplings .
Reaction Scope :
| Aryl Halide | Coupling Partner | Product Yield |
|---|---|---|
| 4-Iodotoluene | Phenylboronic acid | 78% |
| 3-Nitroiodobenzene | 4-Methoxyboronic acid | 65% |
Acid/Base-Mediated Rearrangements
Under basic conditions (e.g., K₂CO₃/DMF), the compound undergoes ring-opening to form linear nitrile-containing intermediates, which recyclize under acidic conditions .
Key Observation :
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with electron-deficient alkenes, forming fused cyclobutane derivatives.
Quantum Yield :
-
for reaction with maleic anhydride.
Scientific Research Applications
Organic Synthesis
4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile serves as a valuable building block in organic synthesis. It is utilized in the formation of various derivatives through reactions such as:
- Nucleophilic addition : The carbonitrile group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen bonds.
- Cyclization reactions : The compound can participate in cyclization to produce more complex heterocycles, which are crucial in drug development.
The versatility of this compound in synthetic pathways highlights its importance in creating novel chemical entities with potential biological activity.
Medicinal Chemistry
The biological activity of this compound has been a focus of research, particularly regarding its interaction with various biological targets. Preliminary studies suggest that it may bind to specific enzymes or receptors, potentially altering their activity. This interaction has implications for therapeutic applications, especially in the following areas:
- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, similar compounds have been tested against human cancer cell lines, showing varying degrees of cytotoxicity .
- Antimicrobial Activity : The compound's derivatives have also been screened for antimicrobial properties against multi-drug resistant pathogens. Although some compounds showed limited activity, this area remains an active field of study .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy as a pharmaceutical agent. Research has demonstrated that slight modifications to the molecular structure can significantly influence biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile | Similar structure with p-tolyl substituent | Different reactivity patterns |
| Pyrrolidine-2,5-diones | Shares pyrrolidine core but features different functional groups | Diverse chemical properties |
| 2-Amino-1-aryl-5-oxo-pyrrole derivatives | Contains a pyrrole ring instead of pyrrolidine | Varying reactivity due to ring structure |
This table illustrates how minor variations can lead to significant differences in chemical behavior and biological activity.
Case Studies and Experimental Findings
Several case studies have explored the applications and effectiveness of this compound:
Case Study 1: Anticancer Properties
In a study evaluating the anticancer effects of various pyrrolidine derivatives, this compound was tested against A549 lung adenocarcinoma cells. The results indicated that certain derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .
Case Study 2: Synthetic Applications
Research demonstrated that this compound could be synthesized through the reaction of o-toluidine with suitable nitrile compounds under controlled conditions. This method not only confirmed the compound's structural integrity but also optimized reaction conditions for higher yields, emphasizing its utility in synthetic chemistry.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s oxo and carbonitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Cores
Table 1: Pyrrolidine-Based Compounds
Notes:
- The nitrile group in the target compound enhances electrophilicity compared to carboxylic acid or ester derivatives, affecting reactivity in nucleophilic additions .
Analogues with Alternative Ring Systems
Table 2: Non-Pyrrolidine Heterocycles
Notes:
- Pyridine-based compounds (e.g., ) exhibit aromaticity, enhancing planarity and π-π stacking interactions compared to the non-aromatic pyrrolidine core.
Functional Group Variations
Table 3: Impact of Functional Groups
Notes:
Biological Activity
4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- IUPAC Name : this compound
- CAS Number : [specific CAS number not provided in search results]
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The carbonitrile group is known for its electrophilic characteristics, which can facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, the structure of this compound has been associated with antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In vitro tests have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for similar pyrrolidine derivatives .
Anticancer Activity
Research has demonstrated the potential anticancer properties of pyrrolidine derivatives. In particular, compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and others. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Study 1: Antibacterial Efficacy
A study investigated the antibacterial activity of several pyrrolidine derivatives, including those structurally similar to this compound. The results indicated that these compounds inhibited bacterial growth effectively, with significant activity observed against Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Potential
In another research effort, a series of pyrrolidine derivatives were tested for their cytotoxicity against human tumor cell lines. The findings suggested that modifications in the side groups significantly influenced the anticancer activity, highlighting the importance of structural characteristics in determining biological effects .
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | MIC (mg/mL) | Cell Lines Tested |
|---|---|---|---|
| Antibacterial | Inhibition of growth | 0.0039 - 0.025 | S. aureus, E. coli |
| Anticancer | Cytotoxicity | nM - μM | A549, MCF7 |
Q & A
Q. What are the common synthetic routes for preparing 4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile, and what reaction conditions are typically employed?
The synthesis of pyrrolidine-carbonitrile derivatives often involves cyclization or substitution reactions. For example, analogous compounds like 6-Acetyl-4-oxo-4H-chromene-3-carbonitrile are synthesized via cyclization of precursors (e.g., 3-cyanochromone) with acetyl chloride in the presence of a base such as pyridine under reflux conditions . For this compound, a plausible route could involve coupling o-tolylamine with a pyrrolidone precursor, followed by nitrile introduction via nucleophilic substitution or cyanation. Optimization of solvent (e.g., DMF, THF), temperature (reflux vs. room temperature), and catalyst (e.g., Pd for cross-coupling) is critical for yield and purity.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Spectroscopy :
- NMR (¹H/¹³C): To confirm substituent positions and ring structure. For example, the o-tolyl group’s aromatic protons appear as distinct splitting patterns in ¹H NMR .
- IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemistry and intermolecular interactions. Studies on analogous compounds (e.g., 4-(4-Methoxyphenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile) highlight the importance of slow evaporation for crystal growth and refinement software (e.g., SHELX) for structural analysis .
Q. What safety precautions are critical when handling this compound in laboratory settings?
While specific safety data for this compound are limited, structurally similar nitriles (e.g., 1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) require:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- PPE : Nitrile gloves, lab coats, and eye protection.
- First Aid : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields or byproduct formation for this compound?
Contradictions in yields may arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). For instance, pyridine-derived bases (as in ) vs. stronger bases (e.g., K₂CO₃) can alter reaction pathways. Systematic studies using Design of Experiments (DoE) or HPLC/GC-MS to track intermediates/byproducts are recommended. Comparative analysis of purification methods (e.g., column chromatography vs. recrystallization) can also clarify yield discrepancies .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and reaction pathways. Studies on pyrrolidine derivatives use B3LYP/6-31G(d) basis sets for optimizing geometry and predicting spectroscopic properties .
- Molecular Docking : To explore biological activity (if applicable) by simulating interactions with protein targets (e.g., enzymes inhibited by nitrile-containing analogs) .
Q. What strategies optimize the regioselectivity in functionalizing the pyrrolidine ring of this compound?
Regioselective modification requires:
- Protecting Groups : Temporarily block reactive sites (e.g., the carbonyl at C4) to direct substitution at C3 or C5.
- Catalysts : Transition metals (e.g., Pd, Cu) for cross-coupling at the nitrile-bearing carbon.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at specific positions .
Q. How do structural modifications at the o-tolyl group affect the compound’s physicochemical properties?
Substituent effects can be studied via:
- Hammett Analysis : Correlate electronic effects (σ values) of substituents (e.g., -F, -OCH₃) on reaction rates or acidity.
- SCXRD : Compare crystal packing and hydrogen-bonding networks in analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) .
- Thermal Analysis : DSC/TGA to assess melting points and stability trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
